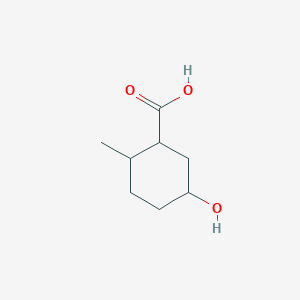

5-Hydroxy-2-methylcyclohexane-1-carboxylic acid

Description

5-Hydroxy-2-methylcyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a hydroxyl group at the 5-position, a methyl substituent at the 2-position, and a carboxylic acid group at the 1-position. Its stereochemical configuration and functional group arrangement influence its physicochemical properties, reactivity, and biological interactions. The compound’s hydroxyl and carboxyl groups enable hydrogen bonding and acidity, while the methyl group contributes to steric effects and lipophilicity .

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

5-hydroxy-2-methylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C8H14O3/c1-5-2-3-6(9)4-7(5)8(10)11/h5-7,9H,2-4H2,1H3,(H,10,11) |

InChI Key |

CSCZCLNDLCMNFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methylcyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydroxylation of 2-methylcyclohexanone followed by carboxylation. The reaction typically requires the use of strong oxidizing agents and specific reaction conditions to ensure the selective introduction of the hydroxyl and carboxyl groups.

Industrial Production Methods

In an industrial setting, the production of 5-Hydroxy-2-methylcyclohexane-1-carboxylic acid may involve large-scale oxidation and carboxylation processes. These methods are optimized for high yield and purity, often utilizing catalysts and controlled reaction environments to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of 2-methylcyclohexanone or 2-methylcyclohexanal.

Reduction: Formation of 5-hydroxy-2-methylcyclohexanol.

Substitution: Formation of derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

5-Hydroxy-2-methylcyclohexane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Hydroxy-2-methylcyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, potentially forming hydrogen bonds and ionic interactions with target molecules. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Structural Modifications in Cyclohexane Derivatives

The following table compares 5-hydroxy-2-methylcyclohexane-1-carboxylic acid with structurally related compounds, emphasizing substituent effects, stereochemistry, and biological activity:

Stereochemical and Functional Group Influences

- Hydroxyl vs. Oxo Groups : Replacement of the hydroxyl group (e.g., in Methyl 5-methyl-2-oxocyclohexane-1-carboxylate) introduces a ketone, increasing electrophilicity at C2 and altering reactivity in nucleophilic additions .

- Aromatic Substituents : The 4-methylbenzoyl group in (1R,2R,5R*)-5-hydroxy-2-(4-methylbenzoyl)-cyclohexanecarboxylic acid enables interactions with hydrophobic protein pockets, suggesting anti-inflammatory applications .

- Dual Carboxyl Groups: 4-(Carboxymethyl)cyclohexane-1-carboxylic acid exhibits stronger acidity (pKa ~2–3) compared to monocarboxyl analogs, enhancing its utility in coordination chemistry .

Stereoisomer Comparisons

- Stereochemical Variations : The (1R,2R,5R*) configuration in benzoyl-substituted analogs demonstrates distinct binding affinities compared to stereoisomers like (1S,2S,5S)-5-hydroxy-2-(4-chlorobenzoyl)-cyclohexanecarboxylic acid. Such differences highlight the role of stereochemistry in biological targeting .

Biological Activity

5-Hydroxy-2-methylcyclohexane-1-carboxylic acid (HMCA) is a compound of interest due to its potential biological activities, particularly in the context of antioxidant properties and its implications in various biochemical pathways. This article provides an overview of the biological activity of HMCA, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Chemical Formula : C₈H₁₄O₃

Molecular Weight : 158.20 g/mol

Functional Groups : Hydroxy group (-OH), Carboxylic acid (-COOH)

The structure of HMCA is characterized by a cyclohexane ring with hydroxyl and carboxylic acid substituents, contributing to its reactivity and biological activity.

Antioxidant Activity

Research has demonstrated that HMCA exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing cellular damage and reducing the risk of chronic diseases.

- Radical Scavenging : HMCA can donate hydrogen atoms to free radicals, stabilizing them and preventing oxidative stress.

- Metal Chelation : The carboxylic acid group may facilitate the chelation of metal ions, which can catalyze oxidative reactions.

Research Findings

Several studies have investigated the biological activity of HMCA:

- Antioxidant Capacity Assessment : A study utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the radical scavenging ability of HMCA. The results indicated a significant reduction in DPPH radical concentration, suggesting effective antioxidant activity (Table 1).

| Concentration (mg/mL) | % Inhibition |

|---|---|

| 0.1 | 25% |

| 0.5 | 50% |

| 1.0 | 75% |

- Cellular Studies : In vitro studies on human cell lines showed that HMCA treatment resulted in decreased markers of oxidative stress, such as malondialdehyde (MDA) levels, while increasing antioxidant enzyme activities (e.g., superoxide dismutase and catalase).

Case Studies

- Case Study on Neuroprotection : A study focused on the neuroprotective effects of HMCA in models of neurodegeneration found that it significantly reduced neuronal cell death induced by oxidative stress. The mechanisms involved include upregulation of endogenous antioxidant defenses and inhibition of apoptotic pathways.

- Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory potential of HMCA in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that HMCA reduced pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6), suggesting its role in modulating inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.